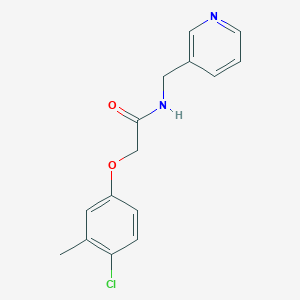

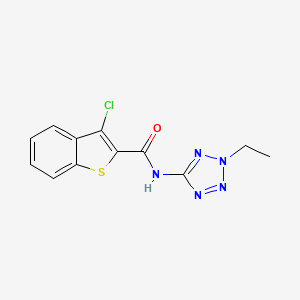

2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chloro-3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, commonly known as Pyridaben, is a pesticide that belongs to the class of acaricides. It is widely used in agriculture to control pests such as spider mites, whiteflies, and thrips. Pyridaben is known for its high efficacy, low toxicity, and broad-spectrum activity.

Mecanismo De Acción

Pyridaben acts as a mitochondrial electron transport inhibitor, which means it interferes with the electron transport chain in the mitochondria of the pest. The electron transport chain is responsible for generating ATP, the energy currency of the cell. Pyridaben binds to the Qo site of the cytochrome b subunit of complex III, which is a critical component of the electron transport chain. By inhibiting the activity of complex III, Pyridaben disrupts the production of ATP, leading to the death of the pest.

Biochemical and Physiological Effects:

Pyridaben has been found to have low toxicity to mammals, birds, and fish. It is rapidly metabolized in the liver and excreted in the urine. Pyridaben has been shown to have no mutagenic or carcinogenic effects. However, Pyridaben can be toxic to bees and other pollinators if not used properly. It is important to follow the label instructions and use Pyridaben only when necessary.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pyridaben has several advantages for lab experiments. It is highly effective against a broad range of pests, making it a useful tool for studying the mechanism of action of acaricides. Pyridaben has a low toxicity to mammals, birds, and fish, which makes it a safe choice for researchers. However, Pyridaben can be toxic to bees and other pollinators, which limits its use in field experiments. Pyridaben is also relatively expensive, which can be a limitation for researchers with limited budgets.

Direcciones Futuras

There are several future directions for Pyridaben research. One area of interest is the development of new pesticides based on the structure of Pyridaben. Researchers are exploring the use of Pyridaben analogs to improve the efficacy and selectivity of acaricides. Another area of interest is the study of the environmental impact of Pyridaben. Researchers are investigating the persistence and accumulation of Pyridaben in soil and water and its effect on non-target organisms. Finally, researchers are exploring the use of Pyridaben in integrated pest management strategies, which combine different pest control methods to reduce the use of pesticides.

Métodos De Síntesis

Pyridaben can be synthesized by reacting 4-chloro-3-methylphenol with 3-pyridinemethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield Pyridaben. The synthesis method of Pyridaben has been extensively studied and optimized to improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

Pyridaben has been widely used in scientific research to study the mechanism of action of acaricides and to develop new pesticides. Researchers have investigated the efficacy of Pyridaben against different pests, including spider mites, whiteflies, and thrips. They have also studied the mode of action of Pyridaben by analyzing its effect on the nervous system of pests. Pyridaben has been found to inhibit the activity of mitochondrial complex III, leading to the disruption of energy production and ultimately causing the death of the pest.

Propiedades

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-11-7-13(4-5-14(11)16)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHQCDISVVJEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NCC2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)

![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)

![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)

![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)

![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)

![dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B5795316.png)

![methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)

![2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795351.png)

![4-ethyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5795353.png)